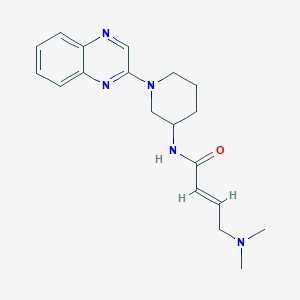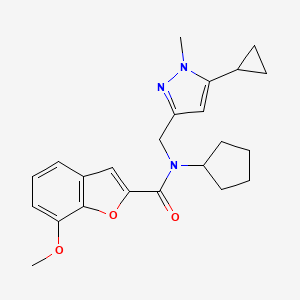![molecular formula C17H21BrN2O2 B2529264 N-[(3-Bromophenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide CAS No. 2224231-92-7](/img/structure/B2529264.png)
N-[(3-Bromophenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-Bromophenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide, also known as BTCP, is a chemical compound that belongs to the family of arylcyclohexylamines. It was first synthesized in the early 1990s and has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
The exact mechanism of action of N-[(3-Bromophenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide is not fully understood, but it is believed to act primarily by modulating the activity of several neurotransmitter systems in the brain. It has been shown to increase the release of dopamine and serotonin in certain brain regions, and to block the activity of certain glutamate receptors.
Biochemical and Physiological Effects:
N-[(3-Bromophenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide has been found to have a number of biochemical and physiological effects in animal models, including increased locomotor activity, decreased anxiety, and improved cognitive function. It has also been shown to have neuroprotective effects, and to reduce the damage caused by oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[(3-Bromophenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide in lab experiments is its potency and selectivity for certain neurotransmitter systems in the brain. However, one of the main limitations of using N-[(3-Bromophenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide is its potential toxicity and side effects, which can make it difficult to use in certain animal models.
Zukünftige Richtungen
There are several potential future directions for research on N-[(3-Bromophenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide, including further studies on its mechanism of action, its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, and its potential use as a research tool for studying the activity of certain neurotransmitter systems in the brain. Additionally, further studies are needed to assess the safety and potential side effects of N-[(3-Bromophenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide in humans, and to develop more selective and potent derivatives of the compound.
Synthesemethoden
The synthesis of N-[(3-Bromophenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide involves several steps, starting with the reaction of 3-bromobenzyl cyanide with 3-methoxycyclohexanone in the presence of a base such as sodium hydroxide. The resulting product is then subjected to further reactions to yield the final compound, N-[(3-Bromophenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-[(3-Bromophenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. It has been shown to have potent antidepressant and anxiolytic effects in animal models, and has also been found to modulate the activity of several neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate.
Eigenschaften
IUPAC Name |
N-[(3-bromophenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O2/c1-22-15-7-2-4-12(8-15)9-17(21)20-16(11-19)13-5-3-6-14(18)10-13/h3,5-6,10,12,15-16H,2,4,7-9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVGIOIIBGMPIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC(C1)CC(=O)NC(C#N)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-Bromophenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2529183.png)
![5-methyl-4-{4-[1-(thiophen-3-yl)ethyl]piperazine-1-carbonyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B2529184.png)
![2-Amino-6-benzyl-4-(3,4-dimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2529185.png)
![4'-Butyl-[1,1'-biphenyl]-4-carbothioamide](/img/structure/B2529189.png)
![5-[(3-Methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2529190.png)

![8-methoxy-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2529192.png)
![4-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid](/img/structure/B2529193.png)

![(E)-2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)benzo[b]thiophen-3(2H)-one](/img/structure/B2529197.png)
![4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2529199.png)

![2-(4-ethoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2529202.png)